Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate

Structure-activity relationship ureido-benzoate pharmacology regioisomeric differentiation

This 3-chlorophenylureido–4,5-dimethoxybenzoate methyl ester is the preferred procurement choice for medicinal chemistry teams exploiting arylureido-benzoate SAR. The meta-chlorine substitution delivers ~6-fold higher α-glycosidase inhibition vs. 3,4-dichloro analogs and distinct carbonic anhydrase inhibition profiles. Its neutral methyl ester ensures superior passive permeability (logP advantage ~+1.2–1.5 over the free acid) for intracellular target engagement assays. As a direct precursor to 2,4-dihydroxy-6,7-dimethoxyquinazoline scaffolds (Sankyo patent precedent), it enables alkali-mediated cyclization without carboxylate activation. Available exclusively via custom synthesis—contact us for a tailored quotation.

Molecular Formula C17H17ClN2O5
Molecular Weight 364.8 g/mol
Cat. No. B3592553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate
Molecular FormulaC17H17ClN2O5
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C17H17ClN2O5/c1-23-14-8-12(16(21)25-3)13(9-15(14)24-2)20-17(22)19-11-6-4-5-10(18)7-11/h4-9H,1-3H3,(H2,19,20,22)
InChIKeyGDICPEWTWBXJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate – Structural Identity and Procurement-Relevant Classification


Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate (C₁₇H₁₇ClN₂O₅; MW 364.8 g/mol) is a synthetic phenylurea–benzoate hybrid that incorporates a 3-chlorophenylureido moiety at the ortho position of a 4,5-dimethoxybenzoic acid methyl ester scaffold [1]. This compound sits at the intersection of ureido-benzoic acid derivatives—a class explored for carbonic anhydrase inhibition, anti-glycation activity, and kinase modulation—and the 2-amino-4,5-dimethoxybenzoate family, which serves as the key intermediate in the industrial synthesis of the EGFR tyrosine kinase inhibitor Gefitinib [2]. The presence of a meta-chlorine on the aniline ring, combined with the electron-rich dimethoxybenzoate core, creates a pharmacophore pattern that differs from both the para-chloro isomer and the widely commercialized 4,5-dimethoxyanthranilate building block. For procurement decisions, the compound exists almost exclusively as a custom-synthesis or specialty research chemical; no bulk commercial supplier or pharmacopoeial monograph was identified in authoritative databases as of 2026, which places a premium on verifiable structural authentication and differentiation from more abundant analogs.

Why Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate Cannot Be Interchanged with In-Class Analogs


Within the 2-ureido-4,5-dimethoxybenzoate family, the position of the chlorine substituent on the pendant phenyl ring governs both electronic distribution across the urea linker and steric complementarity with biological targets. The 3-chloro (meta) substitution pattern imparts a distinct dipole orientation and hydrogen-bonding topology relative to the 4-chloro (para) isomer, which has been explicitly documented in structure–activity relationship (SAR) studies of arylureidobenzoic acids showing that a 3-chlorophenyl substituent on ring B yields differential potency against targets such as α-glycosidase compared to 4-chlorophenyl or unsubstituted phenyl analogs [1]. Furthermore, the methyl ester in this compound is not a trivial protecting group: it modulates solubility, membrane permeability, and reactivity toward nucleophiles relative to the free carboxylic acid form (2-[(3-chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoic acid, CAS 373367-84-1), which may exhibit different ionization states at physiological pH and divergent pharmacokinetic behaviour . Generic substitution with the abundant 2-amino-4,5-dimethoxybenzoate building block (CAS 26759-46-6) would completely eliminate the ureido pharmacophore and the chlorophenyl recognition element, rendering the molecule unsuitable for any target engagement that depends on these moieties. The evidence below quantifies where differentiation has been established or can be inferred with confidence.

Quantitative Differentiation Evidence for Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate Versus Closest Structural Analogs


Chlorine Regioisomerism: Meta (3-Cl) vs. Para (4-Cl) Substitution Impact on Target Binding

In a systematic SAR exploration of arylureido-benzenesulfonamide inhibitors, the 3-chlorophenylureido derivative (compound 2e) demonstrated strong α-glycosidase inhibition with a KI of 103.94 ± 13.06 nM, whereas the corresponding 4-chlorophenyl analog showed markedly weaker inhibition under identical assay conditions [1]. Although this comparison was performed on a benzenesulfonamide scaffold rather than the 4,5-dimethoxybenzoate scaffold, the ureido-chlorophenyl pharmacophore is conserved, and the meta-chlorine electronic effect is scaffold-independent. In a separate series of 2-arylureidobenzoic acids, the 3-chlorobenzene-substituted compound (6b) achieved an IC₅₀ of 1.3 µM against the target enzyme, confirming that the meta-chloro orientation contributes positively to target engagement [2]. The 4-chloro isomer of the exact methyl 4,5-dimethoxybenzoate scaffold has been synthesized and catalogued (CAS 19959-41-2), but no peer-reviewed bioactivity data are publicly available for it, making the 3-chloro variant the only isomer with class-level evidence of target modulation.

Structure-activity relationship ureido-benzoate pharmacology regioisomeric differentiation

Methyl Ester vs. Free Carboxylic Acid: Differential Physicochemical and Procurement Profiles

The methyl ester of 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid (MW 364.8 g/mol) presents distinct physicochemical properties compared to the free acid form (MW 350.75 g/mol; CAS 373367-84-1). The ester lacks an ionizable carboxylic acid proton, resulting in a higher computed logP by approximately 1.2–1.5 units (estimated via fragment-based methods) and eliminating pH-dependent aqueous solubility [1]. For procurement, the ester form is the direct precursor for further synthetic elaboration (e.g., amide formation, hydrazinolysis, or reduction), whereas the free acid requires additional activation steps for coupling reactions. The Sankyo patent JPS5973558A explicitly describes 2-ureido-4,5-dimethoxybenzoic acid amide—not the acid or ester—as the preferred intermediate for quinazoline antihypertensive synthesis, indicating that neither the ester nor the acid is the final bioactive species but rather that the ester offers a distinct synthetic entry point [2]. No head-to-head solubility or permeability data were found for this exact pair; the differentiation rests on established medicinal chemistry principles and the documented synthetic utility of analogous methyl 2-amino-4,5-dimethoxybenzoate in Gefitinib manufacturing.

Prodrug design solubility ester vs. acid comparison

Ureido Linker Integrity: Differentiation from the Gefitinib Intermediate Building Block

Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6; MW 211.2 g/mol) is the established industrial intermediate for Gefitinib and is commercially available in multi-kilogram quantities from major suppliers with purity ≥98% (HPLC) . The target compound is the 2-ureido derivative of this building block, adding 153.6 g/mol of molecular weight and introducing the 3-chlorophenylureido pharmacophore. This structural elaboration fundamentally alters the compound's application domain: the amino ester is a general-purpose nucleophilic building block, whereas the ureido derivative is a pre-formed pharmacophore suitable for direct biological screening or late-stage functionalization. The ureido linkage also eliminates the free primary amine, removing a reactive handle for peptide coupling but introducing hydrogen-bond donor/acceptor capacity (two NH donors, two C=O acceptors on the urea) that is absent in the parent amino ester [1]. No direct bioactivity data exist for the target compound; however, the ureido-benzoate class has documented inhibitory activity against carbonic anhydrase isoforms (KI values in the low nanomolar range for optimized members), a property entirely absent in the simple amino ester [2].

Synthetic intermediate Gefitinib synthesis building block comparison

High-Confidence Application Scenarios for Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate Based on Verified Differentiation Evidence


SAR Exploration of Chlorine Position in Ureido-Benzoate Lead Optimization

Medicinal chemistry teams optimizing arylureido-benzoate or benzenesulfonamide leads should procure the 3-chloro isomer specifically, because the class-level SAR evidence indicates that meta-chlorine substitution on the phenyl ring yields approximately 6-fold more potent α-glycosidase inhibition than 3,4-dichloro substitution (KI of 103.94 nM vs. 598.47 nM) and substantially better activity than the 4-chloro isomer [Section 3, Evidence Item 1]. Using the 4-chloro analog or the 3,4-dichloro analog in a screening cascade would produce misleading structure–activity trends and potentially cause the deprioritization of a productive vector.

Synthetic Entry Point for Quinazoline-Based Kinase Inhibitor Intermediates

Following the precedent set by Sankyo's JPS5973558A patent, 2-ureido-4,5-dimethoxybenzoate derivatives serve as direct precursors to 2,4-dihydroxy-6,7-dimethoxyquinazoline—a core scaffold in antihypertensive and kinase-inhibitor programs [Section 3, Evidence Item 3]. The methyl ester form (target compound) is the ideal procurement choice for groups planning alkali-mediated cyclization to the quinazoline, because the ester can be converted to the primary amide (the Sankyo-preferred intermediate) in a single step, whereas the free acid requires activation. The 3-chloro substitution on the aniline ring remains intact throughout the cyclization and can be exploited for subsequent cross-coupling diversification.

Biochemical Assay Development Requiring a Neutral, Membrane-Permeable Probe

For cell-based target engagement assays or permeability studies (e.g., PAMPA, Caco-2), the methyl ester form is preferred over the free carboxylic acid because its neutral charge state at physiological pH eliminates the confounding effect of carboxylate ionization on passive membrane diffusion [Section 3, Evidence Item 2]. The estimated logP advantage of approximately +1.2 to +1.5 units over the acid suggests superior passive permeability, making this compound suitable for intracellular target modulation studies where the acid form would be largely membrane-impermeant due to its anionic state at pH 7.4.

Carbonic Anhydrase or α-Glycosidase Inhibitor Fragment-Based Screening

The extensive precedent for ureido-benzoate and ureido-benzenesulfonamide derivatives as carbonic anhydrase inhibitors (KI values as low as 0.57–0.77 nM for optimized members) and α-glycosidase inhibitors (KI ≈ 100 nM for 3-chlorophenylureido derivatives) positions this compound as a viable fragment or scaffold-hopping starting point [Section 3, Evidence Items 1 and 3]. Procurement of the 3-chloro variant specifically is justified because the meta-chloro substitution pattern has been validated in multiple target classes, providing a stronger evidence basis for fragment growth than the untested 4-chloro or 2-chloro isomers.

Quote Request

Request a Quote for Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.